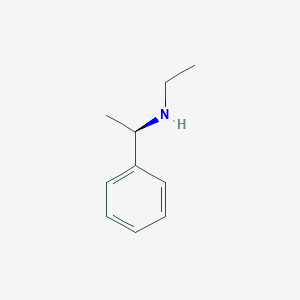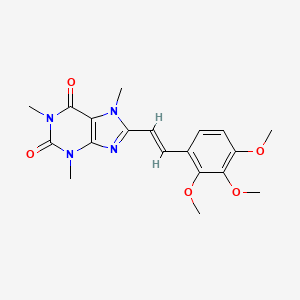
9-Decen-5-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decen-5-olide is an organic compound with the chemical formula C10H16O2. It is a colorless to pale yellow liquid with a characteristic fruity aroma. This compound is a member of the lactone family and is commonly used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Oxidation of Precursors: One common method for synthesizing this compound involves the oxidation of precursor molecules in the presence of catalysts such as sulfuric acid or acid anhydrides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as sulfuric acid or acid anhydrides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized lactones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Substituted lactones with different functional groups.
Applications De Recherche Scientifique
9-Decen-5-olide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and creamy notes to products
Mécanisme D'action
The mechanism of action of 9-Decen-5-olide involves its interaction with molecular targets such as olfactory receptors, which are responsible for detecting its characteristic aroma. The compound’s structure allows it to fit into the binding sites of these receptors, triggering a sensory response. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing its biological effects .
Comparaison Avec Des Composés Similaires
9-Dodecen-5-olide: Another lactone with a similar structure but a longer carbon chain.
Delta-decalactone: A lactone with a similar fruity aroma but different structural features.
Gamma-decalactone: Known for its peach-like aroma, it has a different ring size compared to 9-Decen-5-olide.
Uniqueness: this compound stands out due to its specific combination of a ten-carbon chain and a lactone ring, which imparts a unique balance of volatility and aroma intensity. This makes it particularly valuable in applications where a strong yet pleasant scent is desired .
Propriétés
Numéro CAS |
74585-00-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
6-pent-4-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2,9H,1,3-8H2 |
Clé InChI |
CRLRWPURSWMXHH-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1CCCC(=O)O1 |
Densité |
0.915-0.973 (20°) |
Description physique |
Colourless viscous liquid; Strong sweet creamy nut-like aroma |
Solubilité |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


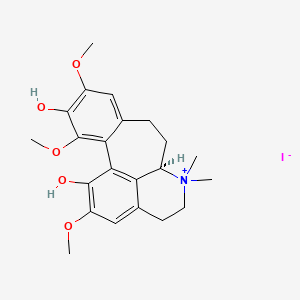




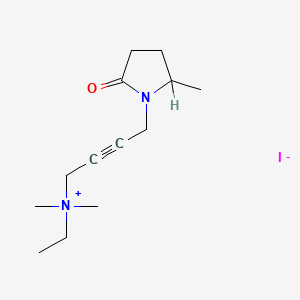
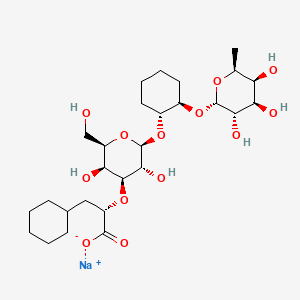
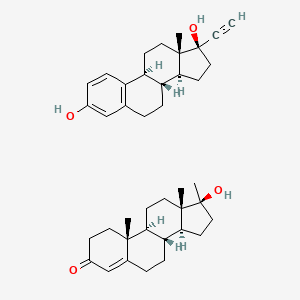
![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
